![molecular formula C11H12IN3O B15089821 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B15089821.png)
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodophenoxy group attached to an ethyl chain, which is further connected to a pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Iodophenoxy Intermediate: The initial step involves the iodination of phenol to form 4-iodophenol. This reaction is usually carried out using iodine and a suitable oxidizing agent such as sodium iodate.
Etherification: The 4-iodophenol is then reacted with ethylene oxide or a similar ethylating agent to form 2-(4-iodophenoxy)ethanol.
Formation of the Pyrazole Ring: The final step involves the reaction of 2-(4-iodophenoxy)ethanol with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring. This reaction is typically carried out under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives. For example, oxidation of the pyrazole ring can lead to the formation of pyrazolone derivatives.
Cyclization Reactions: The ethyl chain can participate in cyclization reactions to form fused ring systems, which can further enhance the compound’s biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazolones, and various fused ring derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert its therapeutic effects in various disease conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(3-Iodophenoxy)ethyl]-1H-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrazole ring.
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol: This compound contains a benzimidazole ring and a propanol group, making it structurally related but with different functional groups.
Uniqueness
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of an iodophenoxy group and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H12IN3O |
|---|---|
Poids moléculaire |
329.14 g/mol |
Nom IUPAC |
1-[2-(4-iodophenoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H12IN3O/c12-9-1-3-11(4-2-9)16-6-5-15-8-10(13)7-14-15/h1-4,7-8H,5-6,13H2 |
Clé InChI |
CBGLXIALJDMAPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCN2C=C(C=N2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
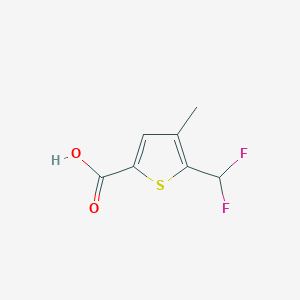

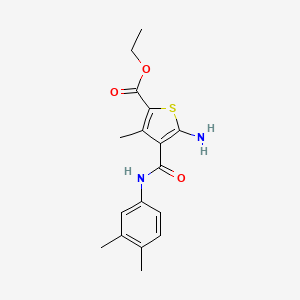
![Benzenamine, 3-chloro-4-[4-(1-methylethoxy)phenoxy]-](/img/structure/B15089774.png)

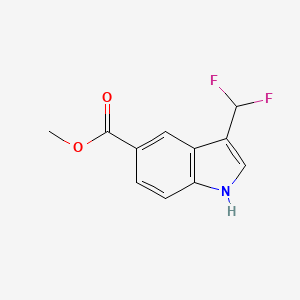
![8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089801.png)
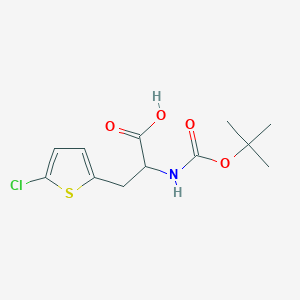
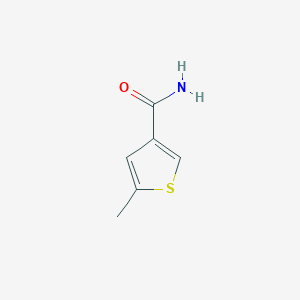
![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)
![1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine;dihydrochloride](/img/structure/B15089834.png)

